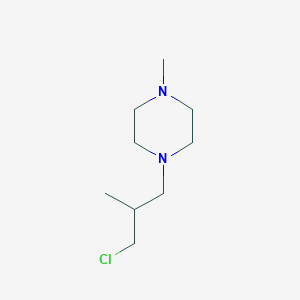

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine

CAS No.: 39607-92-6

Cat. No.: VC2273001

Molecular Formula: C9H19ClN2

Molecular Weight: 190.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39607-92-6 |

|---|---|

| Molecular Formula | C9H19ClN2 |

| Molecular Weight | 190.71 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylpropyl)-4-methylpiperazine |

| Standard InChI | InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3 |

| Standard InChI Key | DKGQENSYEBYPNT-UHFFFAOYSA-N |

| SMILES | CC(CN1CCN(CC1)C)CCl |

| Canonical SMILES | CC(CN1CCN(CC1)C)CCl |

Introduction

Chemical Structure and Properties

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine contains a piperazine ring substituted with a methylpiperazine group and a 3-chloro-2-methylpropyl moiety. This structure contributes to its unique chemical properties and potential pharmaceutical applications.

Basic Identification and Properties

The compound's dihydrochloride salt is identified by CAS No. 102449-98-9 and possesses distinctive chemical and physical properties that make it valuable for various applications. The compound features a six-membered piperazine ring with nitrogen atoms at the 1 and 4 positions, with one nitrogen substituted with a methyl group and the other with a 3-chloro-2-methylpropyl group.

Synthesis Methods

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine typically involves alkylation reactions with piperazine derivatives, a common approach for producing substituted piperazines for pharmaceutical applications.

General Synthetic Approach

The primary synthetic route for 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine involves the alkylation of 1-methylpiperazine with 3-chloro-2-methylpropyl chloride or similar halogenated alkylating agents. This reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen in the alkylating agent.

Comparison with Related Compounds

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine shares similarities with the preparation of other piperazine derivatives. For instance, the synthesis of piperazine-1-carbothioamides involves related alkylation strategies, although with different substituents and reaction conditions . Understanding these synthetic relationships helps in developing optimized methods for preparing 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine with higher yields and purity.

Applications in Chemical Synthesis

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine serves as a versatile building block in various chemical syntheses, particularly in pharmaceutical development.

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine and related compounds provides insights into their potential biological activities and applications.

Comparison with Other Piperazine Derivatives

The piperazine scaffold appears in numerous biologically active compounds, with subtle structural modifications significantly affecting their activity profiles. For example, 1-(2-Fluoro-2-methylpropyl)piperazine, a structurally related compound, has been investigated for its potential in neuropharmacological applications and cancer research. The substitution pattern on the piperazine ring, particularly the presence of alkyl groups like the methyl substituent in 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, can influence binding affinity for various biological targets.

Influence of Halogen Substituents

The chlorine atom in the 3-chloro-2-methylpropyl group of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine may contribute to its biological activity profile through various mechanisms. Halogen substituents often enhance membrane permeability and binding interactions with target proteins. In comparison, the fluorine substituent in related compounds like 1-(2-Fluoro-2-methylpropyl)piperazine can modify pharmacokinetic properties, potentially leading to improved therapeutic efficacy. This highlights the importance of halogen selection and positioning in designing effective piperazine-based pharmaceutical agents.

Current Research and Availability

Research on 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine continues to evolve, though its commercial availability may be limited.

Research Trends

Current research on piperazine derivatives focuses on their potential applications in various fields, particularly in pharmaceutical development. The structural features of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine suggest potential applications in the development of central nervous system agents, given the established role of piperazine derivatives in this area. Additionally, there may be interest in exploring its utility in cancer research, as some piperazine derivatives have shown promise in sensitizing cancer cells to apoptosis-inducing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume